molecular formula C20H14O6 B12502798 1,4-Bis(4-carboxyphenoxy)benzene

1,4-Bis(4-carboxyphenoxy)benzene

Katalognummer: B12502798
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: QVLMBWTVLGOLHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C22H18O6. It is a dicarboxylic acid derivative, characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenebis(oxy) linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is unique due to its 1,4-phenylenebis(oxy) linkage, which imparts distinct structural and chemical properties. This linkage influences the compound’s reactivity and its ability to form specific types of polymers and MOFs, making it valuable in materials science and other applications .

Eigenschaften

Molekularformel

C20H14O6

Molekulargewicht

350.3 g/mol

IUPAC-Name

4-[4-(4-carboxyphenoxy)phenoxy]benzoic acid

InChI

InChI=1S/C20H14O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI-Schlüssel

QVLMBWTVLGOLHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.